Chemical Properties and Metabolic Applications of Dichloro(1-13C)acetic Acid: A Technical Whitepaper
Chemical Properties and Metabolic Applications of Dichloro(1-13C)acetic Acid: A Technical Whitepaper
Executive Summary
In the landscape of metabolic oncology and mitochondrial research, Dichloroacetate (DCA) has emerged as a pivotal modulator of cellular energy fluxes. By inhibiting Pyruvate Dehydrogenase Kinase (PDK), DCA forces a metabolic shift from aerobic glycolysis (the Warburg effect) back to oxidative phosphorylation[1]. However, to quantitatively track this pharmacodynamic shift in vivo without the use of ionizing radiation, researchers rely on stable isotope labeling.
This whitepaper provides an in-depth technical analysis of Dichloro(1-13C)acetic acid . As a Senior Application Scientist, I will detail its physicochemical profile, the quantum mechanical rationale behind C1-labeling, and provide a self-validating experimental workflow for its use in hyperpolarized Carbon-13 Magnetic Resonance Spectroscopy (13C-MRS).
Physicochemical Profiling & Structural Dynamics
To utilize Dichloro(1-13C)acetic acid effectively in nuclear magnetic resonance (NMR) or mass spectrometry (MS) applications, one must first understand its baseline physical and isotopic properties.
Quantitative Chemical Properties
The following table summarizes the core physicochemical data necessary for formulation and analytical calibration, grounded in data from2[2] and 3[3].
| Property | Value | Causality / Relevance to Research |
| IUPAC Name | 2,2-Dichloroacetic acid-1-13C | Denotes the specific labeling of the carboxyl carbon. |
| CAS Registry Number | 173470-70-7 | Unique identifier for the 1-13C isotopologue[2]. |
| Molecular Formula | C(13C)H2Cl2O2 | Incorporates a stable heavy isotope at the C1 position[4]. |
| Molecular Weight | 129.93 g/mol | A +1 Da mass shift compared to unlabeled DCA, critical for LC-MS/MS differentiation[4]. |
| Isotopic Purity | ≥ 99 atom % 13C | Ensures maximum signal-to-noise ratio (SNR) in 13C-MRS[3]. |
| Melting Point | 9 - 11 °C | Exists as a highly corrosive, hygroscopic liquid at standard room temperature. |
The Causality of C1 Labeling (Expert Insight)
Why do researchers specifically require the 1-13C isotopologue rather than the 2-13C variant? The answer lies in NMR relaxation physics. The C1 carbon is a carboxyl carbon (C=O). Because it lacks directly attached protons, it experiences significantly less dipole-dipole relaxation compared to the protonated C2 carbon (CHCl2). This lack of proton coupling grants the C1 carbon a vastly longer longitudinal relaxation time (
Mechanistic Role in Metabolic Modulation
Dichloroacetate acts as a structural analog of pyruvate. In the tumor microenvironment, cancer cells upregulate PDK, which phosphorylates and deactivates Pyruvate Dehydrogenase (PDH), halting the TCA cycle and promoting lactate production[5].
When Dichloro(1-13C)acetic acid is introduced, it binds to the regulatory domain of PDK. By inhibiting PDK, PDH remains in its active, unphosphorylated state. This forces the cell to shunt pyruvate into the mitochondria, generating Acetyl-CoA and 13C-bicarbonate (if co-administered with [1-13C]pyruvate) rather than 13C-lactate[1].
Fig 1: Mechanistic signaling pathway of 13C-DCA inhibiting PDK to modulate pyruvate metabolism.
Experimental Protocols: Self-Validating 13C-MRS Workflow
To ensure high-fidelity data when utilizing Dichloro(1-13C)acetic acid in biological systems, the protocol must be treated as a self-validating system. The native acid is highly corrosive; direct administration will cause localized lactic acidosis, artificially confounding the very metabolic pathways you are attempting to measure.
Step-by-Step Methodology: Formulation and In Vivo Tracking
Phase 1: Formulation and Neutralization
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Dissolution: Weigh 100 mg of Dichloro(1-13C)acetic acid under an inert atmosphere (due to hygroscopicity) and dissolve in 5 mL of sterile
(for in vitro NMR) or 0.9% saline (for in vivo use). -
Titration: Slowly titrate the solution with 1M NaOH while continuously monitoring with a micro-pH meter. Halt titration precisely at pH 7.0 ± 0.1 to form Sodium Dichloro(1-13C)acetate.
-
Validation Check A (Purity): Run a baseline high-resolution 13C-NMR on a 100 µL aliquot. You must observe a single dominant peak at ~170 ppm. The absence of a peak at ~166 ppm (unlabeled DCA) confirms the >99% isotopic purity remains intact post-titration.
Phase 2: In Vivo Administration and Modulation
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Injection: Administer the neutralized Na-13C-DCA solution intravenously to the subject (e.g., murine glioma model) at a targeted dose of 50-100 mg/kg[5].
-
Incubation: Allow exactly 45 minutes for systemic biodistribution, cellular uptake, and maximal PDK inhibition[5].
-
Validation Check B (Systemic Response): Draw a 10 µL blood sample and monitor systemic lactate via a point-of-care biosensor. A systemic drop in lactate validates the successful pharmacological activation of PDH prior to the imaging phase[1].
Phase 3: Hyperpolarized 13C-MRS Acquisition
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Probe Injection: Inject hyperpolarized [1-13C]pyruvate into the subject to probe the newly activated PDH flux.
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Data Acquisition: Acquire dynamic 13C chemical shift imaging (CSI) data over a 2-minute window.
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Validation Check C (Efficacy): Quantify the 13C-bicarbonate to 13C-lactate ratio. The experimental system is fully validated if the tumor Region of Interest (ROI) shows a statistically significant increase in 13C-bicarbonate compared to a pre-DCA baseline, confirming the mechanistic action of the drug[5].
Fig 2: Self-validating experimental workflow for 13C-DCA formulation and metabolic tracking.
References
- Neuro-Oncology (Oxford Academic)
- In-vivo magnetic resonance spectroscopy of lactate as a non-invasive biomarker of dichloroacetate activity in cancer and non-cancer central nervous system disorders Frontiers in Oncology URL
- Dichloro(1-13C)
- Product Datasheet: 2,2-Dichloroacetic Acid-1-13C BIOZOL URL
- 2,2-Dichloroacetic Acid-1-13C Reference Standards LGC Standards URL
Sources
- 1. Frontiers | In-vivo magnetic resonance spectroscopy of lactate as a non-invasive biomarker of dichloroacetate activity in cancer and non-cancer central nervous system disorders [frontiersin.org]
- 2. Dichloro(1-~13~C)acetic acid | C2H2Cl2O2 | CID 71309131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Dichloroacetic Acid-1-13C | LGC Standards [lgcstandards.com]
- 4. Home Page | BIOZOL [biozol.de]
- 5. academic.oup.com [academic.oup.com]
